2-Chloro-6,8-dimethoxy-4-methylquinoline

Lipophilicity Drug likeness Physicochemical properties

For medicinal chemistry groups requiring a regiospecific building block for kinase-focused libraries, 2-Chloro-6,8-dimethoxy-4-methylquinoline (CAS 938459-20-2, MW 237.68) provides a unique advantage over des-methoxy or 4-chloro analogues. It streamlines late-stage diversification without additional halogenation steps. - Enables fast, high-yielding SNAr or Buchwald-Hartwig amination at the electrophilic 2-position. - Computed logP of 3.15 and MR of 63.8 cm³ fit CNS MPO-friendly space for blood-brain barrier penetration. - Supplied at ≥95% purity, ensuring immediate suitability for hit expansion and SAR studies.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
CAS No. 938459-20-2
Cat. No. B1532968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,8-dimethoxy-4-methylquinoline
CAS938459-20-2
Molecular FormulaC12H12ClNO2
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2OC)OC)Cl
InChIInChI=1S/C12H12ClNO2/c1-7-4-11(13)14-12-9(7)5-8(15-2)6-10(12)16-3/h4-6H,1-3H3
InChIKeyFTTISRVTEBJLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6,8-dimethoxy-4-methylquinoline (CAS 938459-20-2): Key Quinoline Scaffold for Medicinal Chemistry and Chemical Biology


2‑Chloro‑6,8‑dimethoxy‑4‑methylquinoline (C₁₂H₁₂ClNO₂, MW 237.68) is a polysubstituted quinoline building block that belongs to the ChemBridge screening‑compound library [1]. Its substitution pattern – a chlorine atom at C‑2, methoxy groups at C‑6 and C‑8, and a methyl group at C‑4 – provides a well‑defined vector for further functionalization through nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling while modulating the electronic and lipophilic properties of the quinoline core [1]. Suppliers routinely offer the compound in >95% purity, making it directly suitable for hit‑to‑lead optimisation campaigns .

WorkflowLate-stage diversification via C2 halogen handle
Selection LogicHit-to-lead expansion with cross-coupling compatible scaffold
Supply ContextCatalogue item, multi-vendor availability, 95–98% purity

Why 2-Chloro-6,8-dimethoxy-4-methylquinoline Cannot Be Simply Replaced by Its Closest Analogs in SAR and Synthesis Workflows


Even structurally close quinoline analogs often exhibit large differences in the physicochemical properties and chemical reactivity that govern both biological activity and synthetic utility. The presence, position, and nature of substituents on the quinoline ring control the molecule's lipophilicity, electronic distribution, and ability to participate in Pd‑ or Cu‑catalysed coupling reactions. For instance, replacing the 2‑chloro substituent with hydrogen eliminates the most common synthetic handle for late‑stage diversification, while removing the methoxy groups dramatically alters the compound's logP and hydrogen‑bonding capacity, potentially leading to off‑target effects or loss of potency in a medicinal‑chemistry programme [1]. Consequently, a generic substitution with a superficially similar quinoline without rigorous head‑to‑head comparison risks invalidating SAR trends and compromising synthetic efficiency.

Handle loss

Removal of 2‑Cl eliminates the primary cross‑coupling vector and may require an extra halogenation step, altering synthetic efficiency.

Property shift

Absence of 6,8‑dimethoxy groups can reduce lipophilicity and CNS MPO alignment, potentially shifting SAR trends in neurological target programs.

Reactivity gap

4‑Chloro regioisomer may show lower SNAr electrophilicity; class‑level data suggest significantly slower amination rates, impacting library throughput.

Quantitative Differentiation Profile of 2-Chloro-6,8-dimethoxy-4-methylquinoline Versus Its Most Relevant Comparators


Lipophilicity (LogP) Compared to 2‑Chloro‑4‑methylquinoline (CAS 634‑47‑9)

The target compound shows a computed logP of 3.15, whereas the des‑methoxy analog 2‑chloro‑4‑methylquinoline is reported with a significantly lower logP of approximately 2.84 [1][2]. The addition of the two methoxy groups increases lipophilicity by ≈0.3 log units, which can facilitate passive membrane permeability but may also reduce aqueous solubility [1].

Lipophilicity (logP)
Cross-study comparable
Target logP 3.15 vs. 2.84 (des‑methoxy analog)
Reported logP difference of ≈0.31 units; may influence passive permeability screening.
In silico prediction; experimental logP may vary.
Lipophilicity Drug likeness Physicochemical properties

Synthetic‑Handle Advantage: Chlorine at C‑2 Enables Late‑Stage Diversification Not Possible with the Non‑Chlorinated Analog

2‑Chloro‑6,8‑dimethoxy‑4‑methylquinoline carries a chlorine atom at the electron‑deficient C‑2 position, which is activated toward Pd‑catalysed Suzuki, Buchwald‑Hartwig, and related transformations. In contrast, 6,8‑dimethoxy‑4‑methylquinoline (CAS 51049‑14‑0) lacks this halogen and cannot be directly elaborated via the same cross‑coupling chemistries [1]. Although no head‑to‑head reaction yields have been published, the synthetic utility of 2‑chloroquinolines in medicinal chemistry is well established: 2‑chloroquinoline itself has been used in >200 patent examples for amine couplings, whereas the 4‑chloro isomer frequently requires harsher conditions or gives lower yields due to steric hindrance [2].

Synthetic handle: 2‑Cl vs. non‑Cl
Class-level inference
Qualitative yes/no: 2‑Cl enables standard Pd‑catalysed couplings; des‑Cl analog cannot be directly elaborated.
Supports late‑stage diversification workflow selection.
Direct yield comparison not published for the exact pair.
Cross‑coupling SNAr Late‑stage functionalization

Computed Molar Refractivity and Predicted Solubility Profile Support CNS‑Penetrant Chemical Space

The computed molar refractivity of 2‑chloro‑6,8‑dimethoxy‑4‑methylquinoline is 63.8 cm³, placing it within the optimal range for blood‑brain‑barrier penetration according to the CNS MPO scoring guidelines (desirable refractivity 40–70 cm³) [1]. By comparison, 2‑chloro‑4‑methylquinoline has a lower refractivity (≈50.2 cm³), falling closer to the lower boundary . Thus, the target compound's higher refractivity may position it more favourably for neurological targets.

Molar refractivity
Cross-study comparable
Target MR 63.8 cm³ vs. ≈50.2 cm³ (des‑methoxy)
Reported CNS MPO‑space alignment; may support CNS library design context.
Computed values; experimental MR may differ.
Molar refractivity CNS MPO Drug‑likeness

Regioisomeric Differentiation: 2‑Chloro vs. 4‑Chloro Substitution Dictates Reactivity in Nucleophilic Aromatic Substitution

In 2‑chloro‑6,8‑dimethoxy‑4‑methylquinoline, the chlorine is located at the carbon adjacent to the ring nitrogen, making it more electrophilic than the 4‑chloro isomer (4‑chloro‑6,8‑dimethoxy‑2‑methylquinoline). Mechanistic studies on model systems indicate that 2‑chloroquinolines undergo SNAr with primary amines at least 5‑ to 10‑fold faster than their 4‑chloro counterparts under identical conditions [1]. Although direct kinetic data for the dimethoxy‑methyl substituted pair are lacking, the class‑level trend is robust and has been exploited in multiple medicinal‑chemistry programmes to achieve milder amination conditions and higher yields [1].

Regioisomeric SNAr reactivity
Class-level inference
2‑Cl rated ~5–10× faster than 4‑Cl in model systems.
Reported kinetic ranking supports higher-throughput library synthesis planning.
Rate measured for unsubstituted pair; dimethoxy-methyl pair not directly studied.
SNAr Regiochemistry Structure–reactivity relationship

Commercial Availability and Purity: Consistent 95–98% Supply Compared to Custom‑Synthesis‑Only Analogs

2‑Chloro‑6,8‑dimethoxy‑4‑methylquinoline is stocked by multiple global suppliers (Fluorochem, ChemBridge, MolCore, CymitQuimica) with reported purity of ≥95% or ≥98% . In contrast, the 4‑chloro regioisomer (4‑chloro‑6,8‑dimethoxy‑2‑methylquinoline) is not listed as a standard inventory item by any major vendor and is only available via custom synthesis with longer lead times . This reliable, high‑purity supply chain reduces procurement risk and ensures batch‑to‑batch consistency essential for reproducible SAR studies.

Commercial supply & purity
Supporting evidence
≥95% purity; catalogue item from ≥5 suppliers vs. 4‑Cl isomer custom‑synthesis only.
Reduces procurement risk and lead‑time uncertainty for hit expansion.
2024‑2025 market survey; supplier inventory may change.
Supply chain Purity Procurement

Optimal Application Scenarios Where 2-Chloro-6,8-dimethoxy-4-methylquinoline Outperforms Alternatives


Parallel Synthesis of Quinoline‑Based Kinase Inhibitor Libraries

In medicinal chemistry groups building focused kinase‑inhibitor libraries, the 2‑chloro handle of 2‑chloro‑6,8‑dimethoxy‑4‑methylquinoline allows direct, high‑yielding SNAr or Buchwald‑Hartwig amination under mild conditions, enabling diversification at the final step. This advantage, rooted in the higher electrophilicity of the 2‑position relative to the 4‑position [1], translates into shorter cycle times and higher library purity compared to routes that would require a separate halogenation step on 6,8‑dimethoxy‑4‑methylquinoline.

CNS‑Targeted Lead Optimisation Requiring Fine‑Tuned Lipophilicity

For programmes targeting central nervous system receptors, the compound's computed logP of 3.15 and molar refractivity of 63.8 cm³ place it well within CNS MPO‑friendly space, whereas the des‑methoxy comparator 2‑chloro‑4‑methylquinoline (logP ~2.84, MR ~50.2 cm³) may not provide sufficient lipophilicity for optimal blood‑brain barrier penetration [2][3]. This makes the target compound a superior starting point for CNS‑biased libraries.

High‑Throughput Screening (HTS) Follow‑Up Where Consistent Supply Is Critical

When an HTS hit contains a 6,8‑dimethoxy‑4‑methylquinoline scaffold, rapid procurement of a structural analog with a chlorine handle for hit expansion is essential. 2‑Chloro‑6,8‑dimethoxy‑4‑methylquinoline is a standard catalogue item with ≥95% purity and immediate availability from multiple vendors, significantly reducing the risk of supply‑chain disruption compared to analogs that require custom synthesis .

Structure–Reactivity Relationship Studies in Heterocyclic Chemistry

Academic and industrial labs studying the influence of substitution pattern on quinoline reactivity can use the compound to benchmark SNAr rates at the 2‑position against the 4‑position. Class‑level data indicate a 5‑ to 10‑fold rate advantage for the 2‑chloro isomer, providing a quantitative rationale for selecting this regioisomer in reaction‑development projects [1].

Application
Selection Property
Validation Focus
Parallel kinase inhibitor library synthesis
C2 cross‑coupling handle reactivity
Reaction rate and scope benchmarking vs. 4‑Cl regioisomer
CNS‑targeted lead optimisation
Physicochemical profile (logP, MR) alignment with CNS MPO
Permeability and brain exposure model review
HTS hit‑expansion with consistent supply
Catalogue availability and multi‑vendor purity
Batch‑to‑batch purity and lead‑time consistency review
Heterocyclic structure–reactivity relationship studies
Regioisomeric reactivity ranking (2‑Cl vs. 4‑Cl)
SNAr kinetic profiling under standard library conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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